N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a thiadiazole ring and a pyrazole ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-methyl-1,3,4-thiadiazole-2-amine and 1H-pyrazole-1-acetic acid.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Using continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide linkage, potentially converting it to an amine.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology
Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, providing a basis for drug development.
Medicine
Pharmaceuticals: Potential use in the development of drugs for treating various diseases due to its bioactive properties.
Industry
Agriculture: May be used in the formulation of pesticides or herbicides.
Materials Science: Can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Action: Disrupts microbial cell membranes or interferes with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)ethanamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)propionamide
Uniqueness
- Structural Features : The specific arrangement of the thiadiazole and pyrazole rings connected via an acetamide linkage is unique, providing distinct chemical and biological properties.
- Reactivity : The compound’s reactivity profile, particularly in oxidation and substitution reactions, sets it apart from similar compounds.
This detailed overview provides a comprehensive understanding of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c1-6-11-12-8(15-6)10-7(14)5-13-4-2-3-9-13/h2-4H,5H2,1H3,(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVGPZLQULRIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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